N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide
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Overview
Description
DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound that belongs to the class of amines It is characterized by the presence of a dibutylamine group attached to a hydroxypropyl chain, which is further linked to a benzenesulfonamide moiety substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps:
Formation of the Hydroxypropyl Chain: The initial step involves the preparation of the hydroxypropyl chain through a reaction between an appropriate alcohol and an epoxide under basic conditions.
Attachment of the Benzenesulfonamide Group: The hydroxypropyl chain is then reacted with benzenesulfonyl chloride in the presence of a base to form the benzenesulfonamide derivative.
Substitution with the Methylphenyl Group: The benzenesulfonamide derivative is further reacted with a methylphenyl halide under nucleophilic substitution conditions to introduce the methylphenyl group.
Formation of the Dibutylamine Group: Finally, the dibutylamine group is introduced through a reaction with dibutylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzenesulfonamide group can be reduced to form the corresponding amine.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
DIBUTYLAMINE: A simpler amine with similar structural features but lacking the hydroxypropyl and benzenesulfonamide groups.
N,N-DIBUTYL-2-HYDROXY-4-METHOXYBENZAMIDE: A compound with a similar amine structure but different substituents on the aromatic ring.
Uniqueness
DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler amines
Properties
Molecular Formula |
C24H36N2O3S |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[3-(dibutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C24H36N2O3S/c1-4-6-17-25(18-7-5-2)19-23(27)20-26(22-15-13-21(3)14-16-22)30(28,29)24-11-9-8-10-12-24/h8-16,23,27H,4-7,17-20H2,1-3H3 |
InChI Key |
SMLSXVDIWLRDJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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